Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
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Overview
Description
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-, involves various methods. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of these compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with distinct structural features.
1H-Pyrazolo[4,3-b]pyridine: Differing in the position of the nitrogen atoms within the ring structure.
Uniqueness
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have shown promise in medicinal chemistry due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties. Specifically, the compound in focus has been linked to activities against neurodegenerative diseases and certain types of cancer.
2. Synthesis of Ethanone Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions starting from appropriate precursors. For instance, the synthesis of the compound can be achieved through the reaction of 5-amino-1-phenylpyrazole with various unsaturated ketones under specific conditions to yield high-purity products .
Table 1: Common Synthetic Routes for Pyrazolo[3,4-b]pyridines
Synthetic Route | Key Reagents | Yield (%) |
---|---|---|
Cyclization with unsaturated ketones | 5-amino-1-phenylpyrazole | 70-90 |
Gould–Jacobs reaction | Diethyl 2-(Ethoxymethylene)malonate | 65-85 |
3.1 Antiproliferative Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that ethanone derivatives can inhibit cell growth with GI(50) values in the sub-micromolar range across multiple tumor types .
3.2 Neuroprotective Effects
Ethanone derivatives have also been investigated for their neuroprotective properties. Notably, they have shown selective binding affinity to beta-amyloid plaques associated with Alzheimer’s disease. This binding was confirmed through fluorescent confocal microscopy on brain slices from Alzheimer’s patients, suggesting potential applications in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .
4. Structure-Activity Relationships (SAR)
Understanding the SAR of ethanone derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can significantly influence potency and selectivity. For instance:
- Position N1 : Methyl substitutions enhance binding affinity.
- Position C3 : Variations in substituents lead to different antiproliferative profiles.
Table 2: Summary of SAR Findings
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
N1 | Methyl | Increased binding affinity |
C3 | Chlorine | Enhanced selectivity against leukemia |
C5 | Hydroxy | Improved neuroprotective effects |
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of ethanone derivatives in various biological assays:
- A study demonstrated that a specific ethanone derivative exhibited an EC50 value of 2.1 μM against Cryptosporidium infections in animal models, indicating its potential as an antiparasitic agent .
- Another investigation focused on the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation; several ethanone derivatives were synthesized and evaluated for their inhibitory effects on TRKA with promising results .
6. Conclusion
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities ranging from anticancer properties to neuroprotective effects. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and selectivity for therapeutic applications.
Properties
CAS No. |
1638593-63-1 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3 |
InChI Key |
MELGVQORMNLSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=CC=N2)C |
Origin of Product |
United States |
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